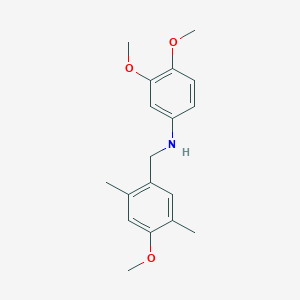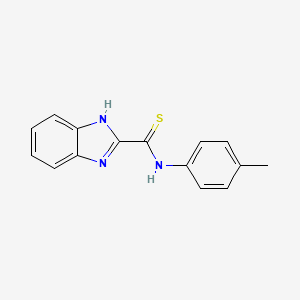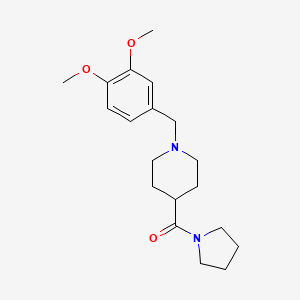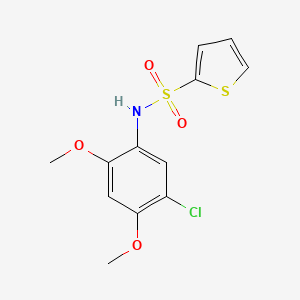
4-nitrobenzyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzyl 2-chlorobenzoate is a chemical compound of interest in various fields of chemistry due to its reactive functional groups. It is a derivative of benzoic acid, where a nitro group is attached to a benzyl position and a chloro group to the benzoic acid part. This structure makes it a versatile intermediate for various chemical syntheses and applications.
Synthesis Analysis
The synthesis of 4-nitrobenzyl-related compounds involves multi-step chemical reactions starting from basic aromatic compounds. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, a related compound, involves nucleophilic substitution and cyclization steps starting from phenylenediamine and involves the use of glycolic acid for cyclisation to avoid by-products (Sparke et al., 2010). Although specific synthesis routes for this compound are not detailed, similar synthetic strategies may be applied.
Molecular Structure Analysis
The molecular structure of compounds related to this compound can be characterized by various spectroscopic techniques. The crystal structures of related compounds demonstrate the arrangements of functional groups and overall molecular geometry. For instance, X-ray diffraction techniques provide detailed insight into the molecular arrangement, demonstrating how nitro, benzyl, and chloro groups influence the molecular structure (E. M. van der Aar et al., 1997).
Chemical Reactions and Properties
This compound can undergo various chemical reactions due to its active nitro and chloro groups. For example, nitro groups can be involved in reduction reactions transforming them into amino groups, while chloro groups can undergo nucleophilic substitution reactions. These properties allow for further functionalization and application in different chemical syntheses.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, would depend on the molecular structure. Typically, compounds with nitro and chloro substituents exhibit distinct physical properties due to their polar nature. However, specific data on this compound would require experimental determination or computational modeling for precise values.
Chemical Properties Analysis
The chemical properties of this compound include its reactivity towards nucleophiles due to the chloro group and its potential as an electrophile due to the nitro group. These groups make the compound reactive in various organic synthesis reactions, such as nucleophilic substitution reactions and reduction reactions. Additionally, the presence of these functional groups can significantly impact the compound's acidity, stability, and reactivity in different chemical environments.
References:
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s structurally similar to 4-nitrobenzyl chloroformate , which is known to be used in peptide synthesis . This suggests that 4-nitrobenzyl 2-chlorobenzoate might also interact with proteins or peptides.
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . It’s plausible that this compound might interact with its targets in a similar manner, leading to changes in the structure or function of the target molecules.
Biochemical Pathways
A study on the biodegradation of 4-chlorobenzoic acid, a structurally similar compound, suggests that it is metabolized via an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (pca) and subsequently metabolized via the β-ketoadipate pathway .
Pharmacokinetics
Its molecular weight of 277660 Da suggests that it might have reasonable bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJBIOVKCJPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)


![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)
![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)


![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)
![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)


